molecular formula C23H22N4O B14924058 3,6-dimethyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dimethyl-1-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14924058
M. Wt: 370.4 g/mol
InChI Key: HDNAIPLXXJGUPI-UHFFFAOYSA-N
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Description

3,6-DIMETHYL-1-PHENYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIMETHYL-1-PHENYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including condensation, cyclization, and methylation reactions. One common method involves the condensation of benzaldehyde with 2-amino-3,5-dimethylpyridine, followed by cyclization to form the pyrazolo[3,4-b]pyridine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,6-DIMETHYL-1-PHENYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3,6-DIMETHYL-1-PHENYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-DIMETHYL-1-PHENYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-phenyl-1H-pyrazole: Similar structure but lacks the pyrazolo[3,4-b]pyridine core.

    1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: Contains a benzimidazole core instead of pyrazolo[3,4-b]pyridine.

Uniqueness

3,6-DIMETHYL-1-PHENYL-N~4~-(1-PHENYLETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, including the pyrazolo[3,4-b]pyridine core and the phenylethyl group.

Properties

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

IUPAC Name

3,6-dimethyl-1-phenyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H22N4O/c1-15-14-20(23(28)25-16(2)18-10-6-4-7-11-18)21-17(3)26-27(22(21)24-15)19-12-8-5-9-13-19/h4-14,16H,1-3H3,(H,25,28)

InChI Key

HDNAIPLXXJGUPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC(C)C4=CC=CC=C4

Origin of Product

United States

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